3,6-Dichloro-2-methoxyphenol

Description

Contextual Significance as a Halogenated Phenolic Compound

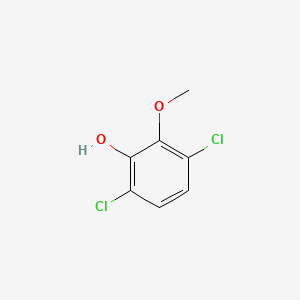

3,6-Dichloro-2-methoxyphenol is a synthetic organic compound belonging to the family of chlorophenols. ontosight.ai Its structure consists of a phenol (B47542) ring substituted with two chlorine atoms at the 3 and 6 positions and a methoxy (B1213986) group at the 2 position. ontosight.ai This specific arrangement of functional groups dictates its chemical and physical properties. ontosight.ai

Halogenated phenols, as a class, are recognized for their diverse applications, including as intermediates in the synthesis of pesticides, pharmaceuticals, and dyes. ontosight.ai However, their presence in the environment is a subject of scrutiny due to their potential persistence and the formation of various transformation products. ontosight.ai The study of individual halogenated phenols like this compound is crucial for understanding the broader environmental behavior of this class of compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O₂ |

| Appearance | White to off-white crystalline powder |

| Molar Mass | 193.02 g/mol nih.gov |

| IUPAC Name | This compound |

This table presents some of the key physicochemical properties of this compound.

Overview of its Emergence as a Transformation Product in Diverse Chemical Systems

A significant aspect of the scientific interest in this compound stems from its role as a transformation product of the widely used herbicide, Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). wikipedia.orgacs.org Dicamba is subject to degradation in the environment through both microbial and abiotic processes, leading to the formation of several metabolites. wikipedia.orgresearchgate.net

Research has identified that the degradation of Dicamba can result in the formation of this compound, where the carboxylic acid group of Dicamba is replaced by a hydroxyl group. acs.org This transformation highlights the environmental fate of the parent herbicide and underscores the importance of studying its degradation byproducts.

The emergence of this compound is a key area of investigation in understanding the complete lifecycle of certain agricultural chemicals in the environment. Its formation is influenced by various factors, including the types of microorganisms present and the prevailing environmental conditions, such as the presence of oxygen.

Microbial Degradation of Dicamba

The breakdown of Dicamba by microorganisms is a primary pathway for its transformation in soil and water. wikipedia.orgresearchgate.net Several bacterial species have been identified that can utilize Dicamba as a source of carbon.

One of the initial and most common steps in the microbial degradation of Dicamba is O-demethylation, which leads to the formation of 3,6-dichlorosalicylic acid (DCSA). wikipedia.orgdss.go.th This process is catalyzed by enzymes such as dicamba O-demethylase, found in bacteria like Pseudomonas maltophilia (strain DI-6). wikipedia.org

Further degradation of DCSA can occur through various pathways depending on the microbial consortium and environmental conditions (aerobic vs. anaerobic). dss.go.thresearchgate.net Under certain anaerobic conditions, the transformation of Dicamba and its primary metabolite, DCSA, can lead to the formation of other chlorinated phenols. researchgate.netnih.gov For instance, an anaerobic sludge enriched from river sediment was shown to degrade DCSA to 6-chlorosalicylic acid, which was then further transformed into 3-chlorophenol (B135607) and phenol. researchgate.net While not explicitly detailing the formation of this compound in this specific study, it demonstrates the potential for the formation of various chlorophenolic structures from Dicamba degradation.

Abiotic Degradation of Dicamba

In addition to microbial action, Dicamba can also undergo abiotic degradation, primarily through photolysis (degradation by light). nsf.gov While Dicamba is relatively stable to hydrolysis, it can be degraded by UV light. nsf.gov The photodegradation of chlorophenols, in general, involves the cleavage of the carbon-chlorine bond. bohrium.com

Studies on the oxidative degradation of Dicamba have identified this compound as a degradation product. acs.org For example, the degradation of Dicamba using zerovalent iron (ZVI) resulted in the formation of hydroxylated products and this compound. acs.org This indicates that chemical processes, in addition to biological ones, contribute to the formation of this compound in the environment.

Identified Transformation Products of Dicamba

| Precursor Compound | Transformation Process | Key Transformation Products |

| Dicamba | Microbial O-demethylation | 3,6-dichlorosalicylic acid (DCSA) wikipedia.orgdss.go.th |

| 3,6-dichlorosalicylic acid | Anaerobic microbial degradation | 6-chlorosalicylic acid, 3-chlorophenol, phenol researchgate.net |

| Dicamba | Oxidative degradation (e.g., with ZVI) | 4-hydroxy dicamba, 5-hydroxy dicamba, 4,5-dihydroxy dicamba, this compound acs.org |

| Dicamba | Anaerobic degradation in paddy soil | 2,5-dichlorophenol nih.gov |

This table summarizes some of the identified transformation products of Dicamba under different degradation conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRQSFBOZCMSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227893 | |

| Record name | Phenol, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-93-3 | |

| Record name | 3,6-Dichloro-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,6-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 3,6 Dichloro 2 Methoxyphenol

Formation Through Oxidative Degradation of Aromatic Herbicides

3,6-Dichloro-2-methoxyphenol is a notable byproduct of the oxidative degradation of certain aromatic herbicides, particularly dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). Advanced oxidation processes are employed to break down these persistent organic pollutants into less harmful substances, with this compound often appearing as an intermediate.

Pathways Initiated by Zerovalent Iron (ZVI) Systems

Zerovalent iron (Fe⁰) has been identified as an effective agent for the remediation of water contaminated with dicamba. When an aqueous solution of dicamba is mixed with zerovalent iron, a significant loss of the parent herbicide is observed. While adsorption onto the iron surface is a primary removal mechanism, the presence of Al or Fe(III) salts can augment the process, leading to the dechlorination of dicamba to an unidentified degradation product. researchgate.netresearchgate.net In contrast, the treatment of 3,6-dichlorosalicylic acid (DCSA), a common biological degradation product of dicamba, with zerovalent iron results in both removal and some dechlorination. researchgate.netresearchgate.net The complete destruction of DCSA is achieved when treated with Fe⁰ in the presence of Al or Fe(III) salts. researchgate.net The degradation of dicamba in the presence of zerovalent iron powder has been shown to be complete within 40 minutes under specific laboratory conditions. semanticscholar.org

Mechanisms Involving Fenton-like Reactions and Related Oxidation Processes

Fenton-like reactions, which utilize iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals, are effective in degrading dicamba. An iron/biochar composite has been evaluated as a catalyst for the degradation of dicamba via a heterogeneous Fenton-like process, achieving approximately 100% degradation under optimized conditions. google.compatsnap.com The primary mechanism involves the hydroxyl radical, a potent and non-selective oxidizing agent, which reacts with organic compounds, leading to their dehydrogenation or hydroxylation, and eventual mineralization. google.com The degradation of dicamba in these systems can lead to the formation of various intermediates, including this compound, before complete mineralization to carbon dioxide and water.

Strategies for Controlled Derivation from Related Precursors

In addition to its formation as a degradation byproduct, this compound can be synthesized through controlled chemical reactions from structurally similar molecules. These methods offer a more direct route to obtaining this compound for research and industrial purposes.

Considerations for Electrophilic Aromatic Substitution in Halogenated Phenolic Structures

The synthesis of this compound can be approached through electrophilic aromatic substitution on a substituted phenol (B47542), such as 2-methoxyphenol (guaiacol). The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are activating and ortho-, para-directing. However, the presence of these groups also makes the aromatic ring highly reactive, and controlling the extent and position of halogenation can be challenging.

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. acs.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile by the aromatic ring's pi electrons to form a carbocation intermediate, followed by deprotonation to restore aromaticity. neliti.com Substituents on the benzene (B151609) ring that are electron-rich accelerate the reaction, while electron-poor substituents hinder it. iarc.fr Halogens are slightly deactivating yet ortho-para directing in electrophilic aromatic substitution reactions. nih.gov The selective introduction of chlorine atoms at the 3 and 6 positions of 2-methoxyphenol would require careful control of reaction conditions to achieve the desired isomer.

Transformation from Dichlorosalicylic Acid and Related Benzoic Acid Derivatives

A plausible synthetic route to this compound involves the transformation of 3,6-dichlorosalicylic acid (3,6-DCSA), which is a key intermediate in the synthesis of the herbicide dicamba. researchgate.netresearchgate.net The synthesis of dicamba (3,6-dichloro-2-methoxybenzoic acid) from 3,6-DCSA is well-documented. This process typically involves the methylation of the alkali metal salt of 3,6-DCSA. google.com Methylating agents such as methyl chloride or dimethyl sulfate (B86663) are used at elevated temperatures to obtain methyl 3,6-dichloro-2-methoxybenzoate, which is then hydrolyzed to dicamba. google.com

While the direct conversion of 3,6-DCSA to this compound is not explicitly detailed in the provided search results, a potential pathway could involve the decarboxylation of 3,6-dichloro-2-methoxybenzoic acid. Photolysis of dicamba has been shown to lead to decarboxylation, among other reactions, particularly when irradiated in the solid phase in the presence of a synthetic clay. semanticscholar.org This suggests that under specific conditions, the carboxylic acid group can be removed, yielding this compound.

Mechanistic Organic Reactions and Reactivity Studies of Dichloro Methoxyphenol Analogs

Elucidation of Electrophilic Aromatic Substitution Dynamics

Phenols and their derivatives are highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating and ortho-, para-directing nature of the hydroxyl group. doubtnut.comsavemyexams.comchemistrytalk.org The methoxy (B1213986) group also serves as a potent activating group. In 2-methoxyphenol structures, the combined electron-donating effects of these groups significantly increase the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles compared to benzene itself. savemyexams.com

The regioselectivity of electrophilic substitution on a 2-methoxyphenol skeleton is directed to the positions ortho and para to the activating hydroxyl and methoxy groups. nih.gov For a compound like 3,6-dichloro-2-methoxyphenol, the available positions for substitution are limited. The directing influence of the hydroxyl and methoxy groups would favor substitution at the 4- and 5-positions. However, the presence of chlorine atoms, which are deactivating yet ortho-, para-directing, also influences the reaction's course. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions. youtube.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. chemistrytalk.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. The stability of the arenium ion is a key factor in determining the reaction rate and regioselectivity. Electron-donating groups, such as hydroxyl and methoxy, stabilize the positive charge in the arenium ion, particularly when the attack occurs at the ortho or para positions. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Phenols

| Substituent(s) | Directing Effect | Reactivity |

| -OH | ortho, para | Activating |

| -OCH₃ | ortho, para | Activating |

| -Cl | ortho, para | Deactivating |

Investigations into Nucleophilic Substitution Pathways (e.g., Halogen Displacement)

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging transformation because the electron-rich nature of the aromatic ring repels incoming nucleophiles. wikipedia.org For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, a halogen). wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the case of this compound, the hydroxyl and methoxy groups are electron-donating, which disfavors the standard SNAr mechanism for halogen displacement. However, alternative pathways for nucleophilic substitution on unactivated aryl halides exist, though they often require harsh conditions or specialized reagents.

One innovative approach involves the generation of a phenoxyl radical from the corresponding halophenol. nih.govosti.gov This radical acts as a powerful electron-withdrawing group, significantly lowering the activation barrier for nucleophilic attack and enabling substitution under milder conditions. nih.govosti.gov Computational studies have shown that the kinetic barrier for nucleophilic substitution can be lowered by more than 20 kcal/mol for the radical species compared to the closed-shell phenol (B47542). nih.gov

Halogen displacement reactions can also be understood in the context of relative halogen reactivity, where a more reactive halogen can displace a less reactive one. savemyexams.comsavemyexams.com However, this is more typical in inorganic systems and less common for aromatic C-Cl bonds under standard nucleophilic substitution conditions.

Oxidative and Reductive Transformation Mechanisms in Chemical and Environmental Contexts

Oxidative Transformations:

Chlorinated phenols and their analogs can undergo oxidative degradation through various chemical and biological pathways. The oxidation of substituted phenols often proceeds via the formation of phenoxyl radicals. mdpi.com In environmental contexts, hydroxyl radicals (•OH) are highly reactive species that can initiate the degradation of phenolic compounds. mdpi.comresearchgate.net The reaction rates are influenced by the nature of the substituents on the aromatic ring; electron-donating groups like -OH and -OCH₃ enhance the reactivity towards electrophilic radicals by increasing the electron density of the ring. mdpi.comresearchgate.net

Studies on chlorinated guaiacols, which are 2-methoxyphenols with chlorine substituents, have shown that microbial degradation can proceed through hydroxylation and dechlorination. nih.govnih.gov For instance, Rhodococcus chlorophenolicus has been shown to degrade various chlorinated guaiacols. nih.gov The initial step is often a hydroxylation, potentially at the position para to the existing hydroxyl group. nih.govnih.gov Subsequent steps can involve O-demethylation to form chlorocatechols, followed by ring cleavage. researchgate.net The position of the chlorine atoms is crucial; for example, substitution at the 6-position can inhibit metabolism by certain bacterial strains. researchgate.net Hydrothermal oxidation of guaiacol (B22219) can also lead to the formation of various intermediates, including catechol, phenol, and organic acids, demonstrating complex degradation pathways. psecommunity.org

Reductive Transformations:

Reductive dechlorination is a key environmental fate for many chlorinated aromatic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom. Microbial reductive dechlorination of polychlorinated compounds is a sequential process, often starting with the removal of chlorines from the meta and para positions. oup.comepa.gov The mechanism for microbial reductive dechlorination is complex and can be catalyzed by cofactors such as cob(I)alamin (a reduced form of vitamin B12) housed in reductive dehalogenase enzymes. rsc.orgrsc.org Quantum chemical calculations suggest a mechanism involving a proton-coupled two-electron transfer followed by a single-electron transfer. rsc.orgrsc.org

Different microorganisms exhibit distinct regioselectivity in their dechlorination activities. nih.gov For instance, some phylotypes of Chloroflexi are known to dechlorinate polychlorinated biphenyls (PCBs) at specific meta positions. nih.gov While the specific pathways for this compound are not extensively detailed, the principles of reductive dechlorination observed for other polychlorinated phenols and aromatic compounds are applicable.

Intramolecular Interactions, Including Hydrogen Bonding and Tautomeric Equilibria in Related Structures

Intramolecular Hydrogen Bonding:

In ortho-substituted phenols, the potential for intramolecular hydrogen bonding exists, which can significantly influence the molecule's conformation and reactivity. acs.orgnih.gov For structures containing a hydroxyl group and a methoxy group in an ortho relationship, as in 2-methoxyphenol, a weak intramolecular hydrogen bond can form between the hydroxyl hydrogen and the methoxy oxygen (O-H···O-CH₃). nih.gov This interaction affects the orientation of the substituents and can impact intermolecular interactions. nist.gov For example, the presence of a strong intramolecular hydrogen bond can hinder intermolecular hydrogen bonding with other molecules, which can affect properties like adsorption and solubility. nist.gov

The strength of this intramolecular hydrogen bond is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups can affect the acidity of the phenolic proton and the basicity of the methoxy oxygen, thereby modulating the strength of the hydrogen bond.

Tautomeric Equilibria:

Tautomerism is a form of isomerism where molecules can interconvert through the migration of an atom or group, most commonly a proton. libretexts.orglibretexts.org For phenols, the most relevant form is keto-enol tautomerism, where the phenolic (enol) form is in equilibrium with a cyclohexadienone (keto) form. masterorganicchemistry.comyoutube.com

For simple phenols, the enol form is overwhelmingly favored due to the stability conferred by the aromaticity of the benzene ring. quora.com The keto tautomer lacks this aromatic stabilization. However, the stability of tautomers can be influenced by the molecular structure. In some polycyclic systems or hydroquinones, the keto form can be more stable. nih.gov For p-dihydroxybenzene (hydroquinone), the phenolic form is more stable than its keto tautomer. quora.com For a compound like this compound, the enol (phenolic) form is expected to be the predominant tautomer under normal conditions. The presence of substituents could theoretically influence the equilibrium, but a significant shift towards the keto form is unlikely without additional stabilizing factors for the non-aromatic ring. vedantu.com

Reaction Kinetics and Selectivity in Substituted Phenolic Systems

The kinetics and selectivity of reactions involving substituted phenols are highly dependent on the nature and position of the substituents on the aromatic ring. Electron-donating groups generally increase the rate of electrophilic reactions, while electron-withdrawing groups decrease the rate. mdpi.com

In the oxidation of substituted phenols by hydroxyl radicals, compounds with electron-donating groups like -OH, -OCH₃, and -CH₃ exhibit higher reaction rates. mdpi.comresearchgate.net This is attributed to the increased electron density of the benzene ring, which enhances its reactivity towards electrophilic radicals. mdpi.com Conversely, electron-withdrawing groups slow down the reaction. researchgate.net

The chlorination of phenol and its derivatives follows second-order kinetics, with the reaction rate being proportional to the concentrations of both the phenolic compound and the chlorinating agent. gfredlee.com The rate of these reactions is also highly pH-dependent. gfredlee.com The position of substituents influences the rate; for example, the presence of chlorine atoms on the ring, as in chlorophenols, affects the rate of subsequent chlorination steps. gfredlee.com

Table 2: Second-Order Rate Constants for the Aqueous Oxidation of Substituted Phenolic Compounds by OH Radicals

| Compound | Substituents | Second-Order Rate Constant (kPhCs, OH) (L mol⁻¹ s⁻¹) |

| 4-Ethylphenol | -OH, -C₂H₅ | 1.15 x 10¹⁰ |

| 4-Ethylguaiacol | -OH, -OCH₃, -C₂H₅ | 1.32 x 10¹⁰ |

| 2,6-Dimethoxyphenol | -OH, 2x -OCH₃ | 1.49 x 10¹⁰ |

| 3-Methylcatechol | 2x -OH, -CH₃ | 1.54 x 10¹⁰ |

| 4-Nitrocatechol | 2x -OH, -NO₂ | 1.03 x 10⁹ |

Data adapted from studies on the kinetics of OH oxidation of various phenolic compounds. The rates illustrate the influence of activating (-OH, -OCH₃, -C₂H₅, -CH₃) and deactivating (-NO₂) groups. mdpi.comresearchgate.net

The sensitivity of a reaction to substituent effects can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. nih.gov This allows for a more quantitative understanding of how substituents like the chlorine and methoxy groups in this compound influence its reactivity.

Derivatization Strategies and Advanced Synthetic Applications of Dichloro Methoxyphenol Moieties

Methodologies for Selective Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis that involves the transformation of one functional group into another. For a molecule like 3,6-dichloro-2-methoxyphenol, the primary sites for such conversions are the phenolic hydroxyl group and the aromatic ring itself. These transformations are designed to alter the molecule's properties, such as volatility for analysis, or to introduce new functionalities for building larger molecular architectures.

Chlorophenols are often derivatized prior to analysis by gas chromatography (GC) to improve their volatility, thermal stability, and chromatographic behavior. researchgate.net Derivatization is a widely used sample pretreatment technique in analytical chemistry that can enhance the detectability of target compounds. mdpi.com Common methods include silylation, methylation, and acetylation, which target the active hydrogen of the phenolic hydroxyl group. researchgate.net

Silylation: This is a rapid and effective method for derivatizing phenols. nih.gov The process involves reacting the phenol (B47542) with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov The resulting TMS derivative is more volatile and less polar than the parent phenol, leading to improved peak shape and sensitivity in GC-mass spectrometry (GC-MS) analysis. researchgate.net Studies have shown that the reaction rate can be significantly accelerated by using solvents like acetone, where derivatization can be completed quantitatively at room temperature in seconds. nih.govresearchgate.net

Methylation: This technique converts the phenolic hydroxyl group into a methyl ether. While it is a common derivatization method, it can sometimes be less suitable for complex mixtures if the analytes already contain methoxy (B1213986) groups. researchgate.netresearchgate.net

Acetylation: Acetylation involves the reaction of the phenol with an acetylating agent, typically acetic anhydride, to form an acetate (B1210297) ester. researchgate.net This method effectively caps (B75204) the polar hydroxyl group, increasing the compound's volatility for GC analysis. researchgate.netresearchgate.net

The following table summarizes common analytical derivatization techniques for chlorophenols.

| Technique | Common Reagent(s) | Purpose | Key Findings |

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide | Increases volatility and thermal stability for GC-MS. nih.govscience.gov | Reaction is fastest in acetone, completing in under 15 seconds at room temperature. nih.govresearchgate.net |

| Methylation | Methyl chloroformate, Diazomethane | Increases volatility by converting -OH to -OCH₃. | Can be performed in-column for sample preconcentration. researchgate.net |

| Acetylation | Acetic Anhydride | Increases volatility by forming an acetate ester. | A commonly used and effective method for phenols and alkylphenols. researchgate.net |

Beyond analytical purposes, the phenolic hydroxyl group of this compound is a versatile handle for synthetic transformations. Its modification is a key step in creating derivatives with altered biological or chemical properties. The conversion of alcohols and phenols into sulfonic esters (e.g., tosylates, mesylates) is a common strategy. docsity.com This process does not affect the C–O bond, thus preserving the stereochemistry of the carbon center, and turns the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. docsity.com

Other important modifications include:

Etherification: Formation of ethers through reactions like the Williamson ether synthesis. This can be used to introduce a wide variety of alkyl or aryl groups, fundamentally altering the molecule's steric and electronic properties.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is not only used for analytical derivatization but also for synthesizing prodrugs or modifying material properties.

Conversion to Halides: The hydroxyl group can be replaced by a halogen through various reagents, although this is more common for aliphatic alcohols than for phenols due to the strength of the aryl C-O bond.

Incorporation into Complex Organic Frameworks and Advanced Materials

The functional groups on this compound make it a potential building block for more complex structures, including advanced materials like Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The phenolic hydroxyl group is particularly useful in this context as it can coordinate with metal ions to form stable metal-phenolic networks (MPNs). rsc.org

The incorporation of phenolic moieties into MOFs can proceed via several routes:

Direct Synthesis: The dichloromethoxyphenol derivative can be used as a primary organic linker, where its hydroxyl and potentially other functional groups coordinate with metal centers during the solvothermal or electrochemical synthesis of the framework. nih.gov

Post-Synthetic Modification: A pre-existing MOF with reactive sites can be modified by grafting the dichloromethoxyphenol molecule onto its framework.

The presence of the dichloro-methoxyphenol moiety within a framework can impart specific properties, such as hydrophobicity, catalytic activity, or selective adsorption capabilities, driven by the electronic nature and steric profile of the substituents. For example, MOFs containing coordinated catalysts can prevent deactivation pathways that occur in solution, leading to highly active and stable materials. nih.gov

Structure-Reactivity Relationship Studies in Derivatization Processes

The reactivity of this compound in derivatization reactions is governed by the electronic and steric effects of its substituents. Understanding these structure-reactivity relationships is crucial for optimizing reaction conditions and predicting outcomes.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing via the inductive effect, which increases the acidity of the phenolic proton, making it easier to deprotonate. Conversely, the methoxy group is electron-donating through resonance, which partially counteracts the effect of the chlorine atoms. nih.gov The antioxidant properties of phenolic compounds are closely tied to the number and position of hydroxyl groups, with electron-donating groups generally enhancing free radical scavenging ability by decreasing the dissociation energy of the phenolic hydroxyl bond. nih.govresearchgate.net This interplay of electron-donating and withdrawing groups dictates the electron density on the phenoxide oxygen after deprotonation, which in turn affects its nucleophilicity in subsequent reactions like etherification or esterification. nih.gov

Steric Effects: The presence of substituents at both positions ortho to the hydroxyl group (chlorine at C6 and methoxy at C2) creates significant steric hindrance. This can impede the approach of bulky reagents, such as silylating agents, potentially slowing down the rate of derivatization compared to less hindered phenols. nih.gov Therefore, while the molecule's electronic properties might favor the initial deprotonation step, the subsequent nucleophilic attack by the resulting phenoxide can be sterically controlled. This trade-off between electronic activation and steric hindrance is a key consideration in designing derivatization strategies for this molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.